Cas no 110457-87-9 (2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)

2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is a nucleoside analog with potential applications in medicinal chemistry and biochemical research. Its structure features a modified imidazo[1,2-a]-1,3,5-triazin-4(8H)-one base linked to a 2-deoxyribose sugar, offering unique properties for studying nucleic acid interactions or enzyme inhibition. This compound may serve as a precursor for designing novel therapeutics targeting viral or cellular polymerases due to its ability to mimic natural nucleosides while introducing steric or electronic perturbations. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of the 2-amino group enhances hydrogen-bonding capacity, potentially improving binding affinity in biological systems. Careful handling is advised due to its reactive functional groups.
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one structure
110457-87-9 structure
商品名:2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one
CAS番号:110457-87-9
MF:C10H13N5O4
メガワット:267.241321325302
CID:4673830
PubChem ID:13871040

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one 化学的及び物理的性質

名前と識別子

    • 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
    • Imidazo[1,2-a]-1,3,5-triazin-4(8H)-one, 2-amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one
    • インチ: 1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)/t5-,6+,7+/m0/s1
    • InChIKey: SBQDZMTWLNGLQA-RRKCRQDMSA-N
    • ほほえんだ: N12C=CN([C@@H]3O[C@H](CO)[C@@H](O)C3)C1=NC(N)=NC2=O

計算された属性

  • せいみつぶんしりょう: 267.09675391g/mol
  • どういたいしつりょう: 267.09675391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 124Ų

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A212320-5mg
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
110457-87-9
5mg
$ 130.00 2022-06-08
TRC
A212320-10mg
2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
110457-87-9
10mg
$ 220.00 2022-06-08

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one 関連文献

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-oneに関する追加情報

Research Brief on 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS: 110457-87-9)

The compound 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS: 110457-87-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological relevance.

Recent studies have highlighted the role of this nucleoside analog in modulating DNA and RNA metabolism. Its structural similarity to natural nucleosides allows it to interact with key enzymes involved in nucleic acid synthesis, making it a promising candidate for antiviral and anticancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting viral polymerases, particularly in RNA viruses, by acting as a chain terminator during replication.

In addition to its antiviral properties, research has explored its potential in oncology. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated nucleotide metabolism. The study attributed this effect to the compound's ability to disrupt DNA repair mechanisms, leading to apoptosis in malignant cells.

The synthesis of 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has also seen advancements. A 2024 paper in Organic Letters detailed an optimized enzymatic route for its production, which significantly improved yield and purity compared to traditional chemical synthesis methods. This development is critical for scaling up production for further clinical evaluations.

Despite these promising findings, challenges remain. Pharmacokinetic studies indicate that the compound has limited bioavailability, prompting ongoing research into prodrug formulations and delivery systems. Additionally, its long-term safety profile requires further investigation, as preliminary data suggest potential off-target effects in healthy cells.

In conclusion, 2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one represents a versatile scaffold with broad therapeutic potential. Future research should focus on optimizing its pharmacological properties and expanding its applications in precision medicine. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these findings into viable therapies.

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